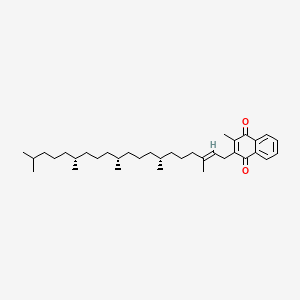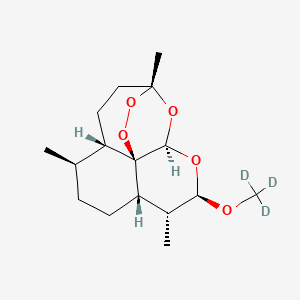
alpha-Artemether-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Artemether-d3 is a deuterated derivative of alpha-Artemether, a compound derived from artemisinin, which is a natural product obtained from the plant Artemisia annua. This compound is primarily used as an internal standard in analytical chemistry for the quantification of alpha-Artemether by gas chromatography or liquid chromatography-mass spectrometry . It exhibits antimalarial and antifungal activities, making it a valuable compound in medicinal chemistry .
準備方法
The synthesis of alpha-Artemether-d3 involves the deuteration of alpha-Artemether. The process typically includes the following steps:
Deuteration of Artemisinin: Artemisinin is first converted to dihydroartemisinin, which is then subjected to deuteration using deuterium gas or deuterated reagents.
Methylation: The deuterated dihydroartemisinin is then methylated to produce this compound.
Industrial production methods for this compound are similar to those used for alpha-Artemether, with additional steps for deuteration. These methods involve the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms .
化学反応の分析
Alpha-Artemether-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its precursor forms, such as dihydroartemisinin-d3.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with modified biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of dihydroartemisinin-d3 .
科学的研究の応用
Alpha-Artemether-d3 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard for the quantification of alpha-Artemether in biological samples by gas chromatography or liquid chromatography-mass spectrometry.
Medicinal Chemistry: This compound is studied for its antimalarial and antifungal activities, contributing to the development of new therapeutic agents.
Pharmacokinetics: It is used in pharmacokinetic studies to understand the metabolism and distribution of alpha-Artemether in the body.
作用機序
The mechanism of action of alpha-Artemether-d3 is similar to that of alpha-Artemether. It involves the generation of reactive oxygen species that damage the cellular components of the malaria parasite, Plasmodium falciparum . The compound inhibits nucleic acid and protein synthesis, leading to the death of the parasite . The molecular targets include heme, a byproduct of hemoglobin degradation, which reacts with the peroxide moiety of this compound to produce free radicals .
類似化合物との比較
Alpha-Artemether-d3 is compared with other artemisinin derivatives, such as:
Dihydroartemisinin: A more potent antimalarial agent that is also a metabolite of alpha-Artemether.
Artesunate: A water-soluble derivative used for the treatment of severe malaria.
Arteether: An oil-soluble derivative used in combination therapies for malaria.
This compound is unique due to its deuterium labeling, which makes it a valuable tool in analytical chemistry for the accurate quantification of alpha-Artemether .
特性
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-LPUWUMSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole](/img/structure/B586078.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)
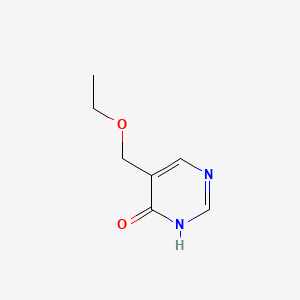

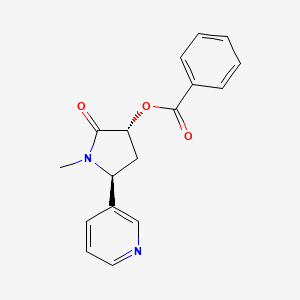
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
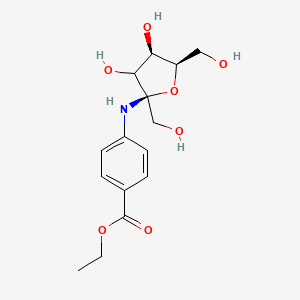
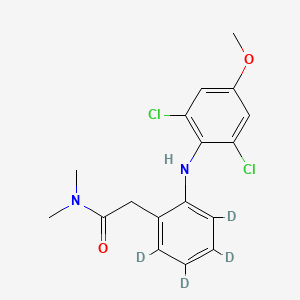
![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)
